Binfloxacin

Description

Contextualization of Binfloxacin as a Quinolone Antimicrobial

This compound is classified as a quinolone antimicrobial agent, specifically belonging to the fluoroquinolone subclass. wikimedia.orggoogle.com Quinolone antibiotics are a significant group of broad-spectrum bactericidal drugs characterized by a bicyclic core structure related to 4-quinolone. wikipedia.org Fluoroquinolones, including this compound, are synthetic derivatives of this basic structure. rjptonline.org The inclusion of a fluorine atom, typically at the C-6 position, is a defining feature of fluoroquinolones, distinguishing them from earlier quinolones and often enhancing their antibacterial activity and pharmacokinetic properties. wikipedia.orgrjptonline.orgresearchgate.net

Historical Perspectives on Fluoroquinolone Development and Research Evolution

The history of quinolone development began with the discovery of nalidixic acid in 1962, initially as a byproduct of antimalarial research. ptfarm.plbrieflands.com Nalidixic acid showed activity against some Gram-negative bacteria but had limitations, including rapid resistance development. ptfarm.pl The introduction of a fluorine atom led to the development of fluoroquinolones in the 1970s and 1980s, marking a significant evolution in this class of antimicrobials. brieflands.com Flumequine, patented in 1973, was the first fluoroquinolone. ptfarm.pl Subsequent research and structural modifications to the quinolone nucleus and side chains resulted in compounds with improved activity, broader spectrum, and better pharmacokinetic profiles. nih.govresearchgate.net Examples of early significant fluoroquinolones include norfloxacin, ciprofloxacin (B1669076), and ofloxacin (B1677185), which demonstrated enhanced activity against Gram-negative bacteria and some atypical pathogens, as well as improved absorption and distribution. nih.govresearchgate.netresearchgate.net Research efforts have continued to focus on increasing activity against resistant strains, improving pharmacokinetic properties, and expanding the spectrum to include Gram-positive cocci and anaerobes. nih.gov this compound is among the fluoroquinolones that have been part of this ongoing research and development landscape. google.comresearchgate.netgoogle.comgoogle.comwho.intantibodysociety.orggoogle.com

Significance of this compound Research in Addressing Antimicrobial Challenges

Research into compounds like this compound is significant in the context of addressing global antimicrobial challenges, particularly the rise of antimicrobial resistance (AMR). who.intnih.gov AMR is a major threat to public health, making infections harder to treat and increasing the risk associated with medical procedures. who.int The development of new antimicrobial agents with novel or improved activity profiles is crucial to combat drug-resistant pathogens. who.intnih.gov While the specific detailed research findings on this compound's unique contributions to overcoming resistance are not extensively highlighted in the provided snippets, its inclusion in lists of studied fluoroquinolones suggests its evaluation as a potential agent within this class. google.comresearchgate.netgoogle.comgoogle.comwho.intantibodysociety.orggoogle.com Understanding the properties and potential of individual fluoroquinolone compounds like this compound contributes to the broader knowledge base needed to develop effective strategies against bacterial infections in the face of evolving resistance mechanisms. nih.gov

Detailed Research Findings

Research findings related to this compound primarily focus on its classification as a fluoroquinolone and its activity against specific targets. This compound has been identified as having moderate activity against topoisomerase IV subunit A, with an IC50 value of 10 µM. frontiersin.orgresearchgate.net This places its activity in the moderate range when compared to other compounds tested against DNA gyrase and topoisomerase IV. frontiersin.orgresearchgate.net For instance, some compounds showed potent activity against DNA gyrase with lower IC50 values (e.g., 0.17 µM and 0.41 µM), while others were reported as inactive with much higher IC50 values. frontiersin.orgresearchgate.net

In contrast to some other fluoroquinolones like enoxacin, ciprofloxacin, and norfloxacin, research has indicated that this compound had no effect on the metabolism of theophylline (B1681296) in rat hepatic microsomes under the tested conditions. tandfonline.com This suggests potential differences in the interaction of this compound with certain metabolic pathways compared to other drugs in its class.

Data on the synthesis of this compound was not explicitly detailed in the search results, which primarily focused on its classification and biological activity. However, the development of fluoroquinolones generally involves structural modifications to the quinoline (B57606) nucleus. rjptonline.orgnih.govresearchgate.net

Below is a table summarizing the reported activity of this compound against Topoisomerase IV subunit A:

| Compound | Target | IC50 (µM) | Activity Classification |

| This compound | Topoisomerase IV subunit A | 10 | Moderate |

| Ecenofloxacin | Topoisomerase IV subunit A | 10 | Moderate |

| Irloxacin | Topoisomerase IV subunit A | 10 | Moderate |

Note: Data for other compounds targeting DNA gyrase with different activity levels were mentioned in the source frontiersin.orgresearchgate.net but are not included here to maintain the focus solely on this compound and closely related compounds discussed alongside it in the context of Topoisomerase IV activity.

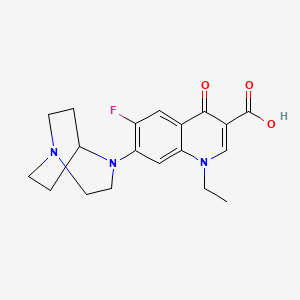

Structure

3D Structure

Properties

CAS No. |

108437-28-1 |

|---|---|

Molecular Formula |

C19H22FN3O3 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O3/c1-2-22-11-14(19(25)26)18(24)13-9-15(20)17(10-16(13)22)23-8-7-21-5-3-12(23)4-6-21/h9-12H,2-8H2,1H3,(H,25,26) |

InChI Key |

UBGCCYGMLOBJOJ-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

108437-28-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Binfloxacin; CP 73049; CP-73,049; UNII-78VM28ZA2H; Binfloxacin [USAN:INN]; |

Origin of Product |

United States |

Mechanistic Investigations of Binfloxacin S Molecular Action

Elucidation of Binfloxacin's Primary Molecular Targets

The primary targets of this compound in bacterial cells are DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are heterotetramers, with DNA gyrase composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂) and topoisomerase IV composed of two ParC and two ParE subunits (ParC₂ParE₂). nih.gov GyrA is homologous to ParC, and GyrB is homologous to ParE. nih.gov

Inhibition of Bacterial Topoisomerase IV Subunit A

This compound has been shown to inhibit bacterial topoisomerase IV. Research indicates that this compound exhibits moderate activity against topoisomerase IV subunit A, with an IC₅₀ value of 10 µM. frontiersin.orgresearchgate.net Topoisomerase IV plays a crucial role in decatenating (separating) intertwined daughter chromosomes after DNA replication. academicjournals.orgebi.ac.uk Inhibition of this enzyme by this compound interferes with chromosome segregation. nih.gov

Interaction with Bacterial DNA Gyrase (Topoisomerase II)

This compound also interacts with bacterial DNA gyrase, also known as topoisomerase II. nih.govnih.govnih.gov DNA gyrase is unique among type II topoisomerases in its ability to introduce negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription. academicjournals.orgwikipedia.org Fluoroquinolones, including this compound, bind to the DNA-gyrase complex, stabilizing a transient double-strand break in the DNA and preventing the resealing of the DNA strands. nih.govmdpi.compatsnap.compatsnap.com This action effectively poisons the enzyme. nih.govmdpi.com

Downstream Cellular and Genetic Effects of this compound Interaction

The inhibition of bacterial topoisomerases by this compound leads to significant downstream effects on cellular processes.

Impact on Bacterial DNA Replication and Transcription

By stabilizing the cleaved DNA-enzyme complexes, this compound acts as a barrier to the movement of the DNA replication fork and transcription complexes. nih.gov This blockage directly inhibits bacterial DNA replication and transcription, essential processes for bacterial growth and survival. nih.govpatsnap.comnih.gov The stalled replication forks and transcription complexes can lead to the accumulation of DNA breaks. nih.govpatsnap.com

Disruption of Bacterial Cell Division Processes

The disruption of DNA replication and chromosome segregation due to topoisomerase inhibition by this compound ultimately leads to the inhibition of bacterial cell division. nih.govnih.govnih.govmdpi.com While the primary mechanism involves interfering with DNA management, the consequence is a failure of the bacterial cell to divide properly, which can result in filamentation and ultimately cell death. nih.govnih.govuni-bonn.demdpi.com

Comparative Analysis of this compound's Target Affinity (e.g., bacterial vs. mammalian enzymes)

A key aspect of the selective toxicity of fluoroquinolones like this compound is their differential affinity for bacterial topoisomerases compared to mammalian topoisomerases. Bacterial DNA gyrase and topoisomerase IV have structural and mechanistic differences from their mammalian counterparts (Topoisomerase I, IIα, IIβ, IIIα, IIIβ). actanaturae.ru These differences contribute to the preferential binding and inhibition of the bacterial enzymes by fluoroquinolones, allowing them to target bacterial cells with less toxicity to mammalian cells. actanaturae.ru While specific comparative affinity data for this compound against mammalian topoisomerases were not extensively detailed in the search results, the class of fluoroquinolones is known to exploit these differences for selective antibacterial activity. actanaturae.ru

Synthetic Methodologies and Chemical Derivatization Strategies for Binfloxacin

Advanced Approaches in Fluoroquinolone Core Synthesis Relevant to Binfloxacin

The synthesis of the fluoroquinolone core, a 4-quinolone structure with a fluorine at C-6 and a carboxylic acid at C-3, is a fundamental step in obtaining this compound. wikipedia.orgnih.govmsdvetmanual.com Various advanced approaches have been developed for this core synthesis. A widely used method for constructing the quinolone ring system is the Gould-Jacobs reaction. mdpi.com This reaction typically involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic acid ester, followed by cyclization and hydrolysis to yield the 4-hydroxy-3-quinolinecarboxylic acid ester, which can then be converted to the desired 4-oxo-3-quinolinecarboxylic acid core. mdpi.com

While specific details on the advanced core synthesis approaches directly applied to this compound are not extensively detailed in the provided snippets, general advancements in fluoroquinolone core synthesis are relevant. These include improved cyclization methods, the use of specific catalysts, and strategies to enhance yields and regioselectivity. For instance, the synthesis of various 4-quinolone derivatives has been reported using reactions involving indoline-1,3-dione and substituted aldehydes. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogs

This compound is described as an achiral molecule. nih.gov However, the synthesis of chiral fluoroquinolone analogs often requires stereoselective synthesis or chiral resolution techniques. Stereoselective synthesis aims to produce a specific enantiomer or diastereomer directly. Chiral resolution involves separating a racemic mixture into its individual enantiomers.

Techniques for chiral resolution of organic compounds, including those relevant to potential fluoroquinolone intermediates or analogs, involve methods such as chiral chromatography or the formation of diastereomeric salts with chiral resolving agents, followed by separation and regeneration of the enantiomers. nih.govresearchgate.net For example, chiral resolution of BINOL derivatives has been achieved using enantiopure gold(III) complexes as chiral resolving agents. nih.gov Biphasic recognition chiral extraction systems have also been explored for the separation of enantiomers of fluoroquinolones like ofloxacin (B1677185). researchgate.net While this compound itself is achiral, these methodologies are pertinent for the synthesis and purification of chiral this compound analogs that might possess different pharmacological profiles.

Derivatization Strategies at Key Positions (e.g., C-1, C-6, C-7) for this compound Scaffold Modification

Modification of the fluoroquinolone scaffold at key positions, particularly C-1, C-6, and C-7, is a common strategy to alter their pharmacokinetic and pharmacodynamic properties. nih.govmsdvetmanual.com

C-1 Position: The N-1 position of the quinolone core is commonly substituted, often with an ethyl group in the case of this compound. who.intjst.go.jpnih.govnih.gov Alkylation is a primary method for introducing substituents at this nitrogen atom. mdpi.com

C-6 Position: The presence of a fluorine atom at the C-6 position is a defining characteristic of fluoroquinolones and contributes significantly to their antibacterial activity. wikipedia.orgnih.govmsdvetmanual.com Modifications at this position are less common for retaining the core fluoroquinolone activity, but isosteric replacements or further functionalization might be explored in analog synthesis.

C-7 Position: The C-7 position is a highly variable site in fluoroquinolone structure, and the nature of the substituent at this position significantly impacts the antibacterial spectrum and potency. nih.govmsdvetmanual.com In this compound, this position is substituted with a 1,4-diazabicyclo[3.2.2]nonan-4-yl group. who.intjst.go.jpnih.gov The introduction of cyclic amines, such as the diazabicyclo[3.2.2]nonane moiety in this compound, at the C-7 position is a key derivatization strategy for many fluoroquinolones. nih.govmsdvetmanual.com Nucleophilic aromatic substitution reactions are typically employed to introduce amine substituents at this position of the activated quinolone core.

The C-3 carboxylic acid group can also be modified, for instance, by coupling with different heterocycles, which can influence the activity or pharmacokinetics. nih.gov

Novel Reaction Methodologies in this compound Analog Preparation

The field of organic synthesis is continuously evolving, with novel reaction methodologies being developed that can be applied to the synthesis of complex molecules like fluoroquinolone analogs. afjbs.compolytechnique.edu While specific novel methodologies solely for this compound analog preparation are not detailed, general advancements in organic synthesis are relevant.

These advancements include catalytic processes, such as transition metal catalysis and organocatalysis, which offer improved control over selectivity and yield. afjbs.com Cross-coupling reactions, like Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and could potentially be applied to introduce complex substituents on the this compound scaffold or its precursors. afjbs.comunistra.fr Photoredox catalysis and multicomponent reactions (MCRs) represent other novel approaches that allow for the efficient construction of complex molecular structures. afjbs.com Flow chemistry is also being explored to expedite the exploration and optimization of synthetic routes. afjbs.com

The synthesis of novel fluoroquinolone derivatives with modified substituents at positions like C-3 and C-7 using various synthetic procedures, including the formation of heterocycles, has been reported, indicating ongoing research in developing new methodologies for fluoroquinolone analog preparation. nih.gov

Structure Activity Relationship Sar Studies of Binfloxacin and Its Analogs

Identification of Pharmacophoric Requirements for Binfloxacin's Antimicrobial Potency

The core pharmacophore of quinolones, essential for significant antibacterial activity, consists of the 4-pyridone ring with a 3-carboxylic acid group. brieflands.com These groups at positions C-3 and C-4 are involved in forming a complex with bacterial enzymes (DNA gyrase and topoisomerase IV) and a metal ion (typically Mg2+), which is critical for their mechanism of action. nih.gov Modifications at other positions of the quinolone structure significantly influence the potency and spectrum of activity. brieflands.comasm.org

Role of Substituents at the C-1 Position

The substituent at the N-1 position of the quinolone core plays a significant role in antibacterial activity. nih.govbrieflands.com Steric bulk of the N-1 substituent influences activity, with cyclic groups generally favoring antimicrobial potency. nih.gov A cyclopropyl (B3062369) group is often considered optimal at this position for potent antimicrobial activity. brieflands.comoup.com Other effective substituents at N-1 include an ethyl group, and fluoro-substituted phenyl and t-butyl groups, which can enhance activity against anaerobes. brieflands.com The N-1 substituent is also involved in interactions within the enzyme-DNA binding complex. oup.com

Influence of Amino Groups at the C-7 Position

The C-7 position is a highly flexible site for structural modifications and significantly impacts antimicrobial activity, including the spectrum of activity and interaction with bacterial enzymes. nih.govnih.gov Introducing bulky molecules, particularly nitrogen heterocycles, at the C-7 position is a common strategy to modify and enhance activity. nih.govbrieflands.comoup.com A carbon-nitrogen bond (C7-N) between the C-7 position and the substituent is generally recommended to maintain the antibiotic effect. nih.gov Different amino heterocycles at C-7 can lead to variations in biological activity against Gram-positive and Gram-negative bacteria. nih.gov For example, aminopyrrolidines at C-7 can improve Gram-positive activity, while piperazines generally enhance potency against Gram-negative bacteria. oup.com Bulky 5- or 6-membered nitrogen heterocycles at C-7 often provide the best enhancement of activity. oup.com The C-7 substituent can also influence permeability and efflux from bacterial cells. nih.govkoreascience.kr

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling techniques play a valuable role in this compound SAR studies and the broader field of fluoroquinolone research. nih.govscbdd.comx-chemrx.com These methods can help in the design of new molecules by predicting their potential biological effects, reducing the time and cost associated with synthesis and biological evaluation. nih.gov Techniques such as molecular docking are used to screen molecules and predict their interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov Computational methods can also be used to analyze the relationship between chemical structure and biological activity (QSAR), predict sites of metabolism, and understand the influence of steric and electronic properties. scbdd.comnih.govpku.edu.cnchemrxiv.orgdovepress.com In silico models can confirm in vitro results and provide insights into the mechanism of action. nih.gov

Steric and Electronic Property Modulation in this compound Scaffold Optimization

Modulating the steric and electronic properties of substituents on the quinolone scaffold, including in this compound analogs, is crucial for optimizing antimicrobial activity. oup.comfigshare.comchemrxiv.org The steric bulk and electronic nature of substituents at various positions, particularly at C-1, C-7, and C-8, influence the interaction with bacterial enzymes and affect permeability and efflux. oup.comnih.govkoreascience.kr For instance, the steric bulk of the N-1 substituent impacts activity brieflands.com, and the size and nature of the C-7 substituent are critical for potent antimicrobial activity and can influence efflux efficiency. oup.com Electronic properties, such as those described by quantum chemical descriptors, can correlate with reactivity and biological activity. pku.edu.cnchemrxiv.org Computational studies using density functional theory (DFT) can provide insights into the electronic and steric effects of substituents. chemrxiv.orgfigshare.comchemrxiv.org

Research on Bacterial Resistance Mechanisms to Binfloxacin

Target Site Modification as a Resistance Mechanism

The primary targets of binfloxacin are bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for maintaining DNA supercoiling and disentangling DNA during replication and transcription. Resistance often develops through mutations in the genes encoding subunits of these enzymes, specifically gyrA, gyrB, parC, and parE frontiersin.orgmdpi.comnih.gov.

Mutations in gyrA and parC Genes Encoding Topoisomerases

Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are the most common mechanisms of target site modification leading to fluoroquinolone resistance nih.govdovepress.com. DNA gyrase is typically considered the primary target in Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria mdpi.com. However, mutations in both enzymes can contribute to high-level resistance in both types of bacteria mdpi.com.

Single amino acid substitutions within the QRDRs of GyrA and ParC can significantly reduce the affinity of fluoroquinolones for the enzyme-DNA complex nih.gov. For instance, mutations at Ser83 and Asp87 in gyrA and Ser80 and Glu84 in parC are frequently observed in resistant strains frontiersin.orgdovepress.com. These mutations alter the structure of the target proteins, hindering the binding of this compound and consequently reducing its inhibitory effect mdpi.com.

Research indicates that the accumulation of mutations in both gyrA and parC genes generally leads to higher levels of fluoroquinolone resistance compared to mutations in a single gene mdpi.comnih.gov. For example, in Pseudomonas aeruginosa, mutations in gyrA are considered a major mechanism of resistance, with additional mutations in parC contributing to increased resistance levels nih.gov.

Altered Drug-Target Affinity in Resistant Strains

Mutations in the QRDRs of GyrA and ParC result in altered drug-target affinity. This means that a higher concentration of this compound is required to inhibit the mutated enzymes compared to the wild-type enzymes mdpi.comnih.gov. Studies have shown that specific amino acid changes, such as Ser83Leu and Ser83Trp in E. coli GyrA, are associated with reduced binding of fluoroquinolones to the gyrase-DNA complex nih.gov. Similarly, equivalent mutations in ParC can also lead to a decreased affinity for the drug nih.gov. This reduced affinity is a direct consequence of the structural changes in the enzyme that prevent effective binding of the fluoroquinolone molecule mdpi.com.

Efflux Pump Overexpression and Function in this compound Resistance

Bacterial efflux pumps are membrane-bound protein transporters that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby reducing the intracellular drug concentration frontiersin.orgnih.govnih.gov. Overexpression or increased activity of these efflux pumps is a significant mechanism contributing to this compound resistance nih.govdovepress.comnih.govnih.govwikimedia.org.

Role of RND, MFS, and Other Efflux Systems

Several families of efflux pumps are involved in antibiotic resistance, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families nih.govnih.gov. RND efflux pumps are particularly important in Gram-negative bacteria and are known to transport a broad spectrum of substrates, including fluoroquinolones nih.govmdpi.com. These pumps often form tripartite complexes spanning the inner membrane, periplasm, and outer membrane, effectively expelling the drug outside the cell nih.govmdpi.com.

MFS pumps are also widespread and contribute to the efflux of various antibiotics, including fluoroquinolones nih.govscirp.org. While overexpression of a single efflux pump can lead to low-level resistance, the combined activity of multiple efflux systems can result in higher resistance levels frontiersin.org. Efflux pumps can also contribute to multidrug resistance phenotypes due to their broad substrate specificity frontiersin.orgnih.gov.

Genetic Regulation of Efflux Pump Genes

The expression of efflux pump genes is often tightly regulated at the genetic level. Mutations in regulatory genes can lead to the overexpression of efflux pumps, contributing to increased resistance nih.govdovepress.com. For example, mutations in regulatory genes like mexR and nfxB in P. aeruginosa can upregulate the expression of efflux pumps, leading to quinolone resistance nih.gov. Similarly, mutations in regulators of RND family efflux pumps can result in their overexpression mdpi.com. This dysregulation of efflux pump expression, often selected under antibiotic pressure, plays a crucial role in the development of high-level resistance nih.govmdpi.com.

Enzymatic Inactivation Mechanisms in Relation to Fluoroquinolones

While target site modification and efflux are the primary mechanisms of fluoroquinolone resistance, enzymatic inactivation can also play a role, although it is less common than for other classes of antibiotics like beta-lactams msdmanuals.comviamedica.pl.

One notable example is the aac(6')-Ib-cr gene, which encodes a variant of an aminoglycoside acetyltransferase. This enzyme has acquired the ability to acetylate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, at the piperazinyl amine group, thereby reducing their antibacterial activity frontiersin.orgnih.gov. This enzymatic modification is a form of acquired resistance that can be transferred between bacteria, often located on plasmids that also carry other resistance genes frontiersin.orgnih.gov. The presence of such enzymes can contribute to reduced susceptibility and facilitate the selection of higher-level resistance mediated by chromosomal mutations nih.gov.

Horizontal Gene Transfer and Spread of this compound Resistance Determinants

Horizontal gene transfer (HGT) is a critical process in the dissemination of antibiotic resistance genes (ARGs) among bacterial populations nih.govreactgroup.orgbioguardlabs.comfrontiersin.org. This mechanism allows for the transfer of genetic material, including those encoding resistance determinants, between bacteria of the same or different species reactgroup.org. The primary mechanisms mediating HGT are conjugation, transformation, and transduction nih.govnih.govreactgroup.orgbioguardlabs.com.

Conjugation: This involves the direct transfer of DNA from one bacterium to another through cell-to-cell contact, often mediated by plasmids reactgroup.orgbioguardlabs.com. Conjugative plasmids are significant vehicles for the spread of antimicrobial resistance determinants nih.gov.

Transformation: In this process, bacteria take up exogenous DNA directly from their environment reactgroup.orgbioguardlabs.com.

Transduction: This occurs when bacteriophages (viruses that infect bacteria) transfer bacterial DNA, including ARGs, from one bacterium to another nih.govreactgroup.orgbioguardlabs.com.

Mobile genetic elements (MGEs), such as plasmids and integrative and conjugative elements (ICEs), play a crucial role in packaging and transferring ARGs via HGT nih.govnih.gov. The rate of ARG spread through HGT has increased significantly, partly due to the selective pressure exerted by antibiotic use bioguardlabs.com. While the provided results discuss HGT in the context of antibiotic resistance generally and for other fluoroquinolones targeting DNA gyrase and topoisomerase IV, specific data on this compound resistance determinants being spread via HGT is not explicitly detailed mdpi.comresearchgate.netfrontiersin.org. However, as a fluoroquinolone, resistance to this compound would likely involve alterations in these targets or increased efflux, and the genes encoding these mechanisms or their regulators could potentially be transferred horizontally mdpi.comresearchgate.netfrontiersin.orgmdpi.com.

Biofilm Formation and Adaptive Resistance to this compound

Biofilms are structured communities of bacteria embedded in a self-produced extracellular polymeric substance (EPS) matrix mdpi.comnih.govasm.orgmdpi.com. Bacteria within biofilms exhibit significantly higher resistance to antibiotics compared to their planktonic (free-swimming) counterparts, a phenomenon known as biofilm-specific resistance or tolerance mdpi.comasm.orgmdpi.comfrontiersin.org. This enhanced resistance is often multifactorial and can be considered a form of adaptive resistance mdpi.comfrontiersin.orgnih.gov.

Several mechanisms contribute to the reduced susceptibility of bacteria in biofilms to antibiotics:

Restricted Penetration: The EPS matrix can act as a barrier, hindering the diffusion and penetration of antibiotics to the deeper layers of the biofilm mdpi.comnih.govasm.org.

Altered Microenvironment: Biofilms often have heterogeneous microenvironments with gradients of nutrients, oxygen, and pH, which can lead to altered bacterial growth rates and metabolic states, rendering them less susceptible to antibiotics that primarily target actively growing cells asm.org.

Persister Cells: Biofilms harbor a subpopulation of dormant or slow-growing persister cells that are highly tolerant to antibiotics mdpi.com. These cells are not genetically resistant but can survive high antibiotic concentrations and repopulate the biofilm once the antibiotic pressure is removed mdpi.com.

Adaptive Stress Responses: Bacteria in biofilms can activate stress responses and alter gene expression profiles that enhance their survival in the presence of antibiotics mdpi.comfrontiersin.org.

Increased Efflux Pump Activity: Some studies suggest that efflux pump activity can be upregulated in biofilm-associated bacteria, contributing to reduced intracellular antibiotic concentrations mdpi.commdpi.com.

Adaptive resistance in biofilms is typically transient and reversible upon dispersion of the biofilm mdpi.comfrontiersin.orgnih.gov. While the search results highlight the general mechanisms of biofilm-mediated resistance and adaptive resistance in the context of other antibiotics and bacterial species, direct experimental data specifically on this compound resistance in biofilms was not found. However, given that this compound is a fluoroquinolone and biofilms confer broad resistance to various antibiotic classes, it is highly probable that bacteria in biofilms would exhibit increased tolerance to this compound compared to planktonic cells. Studies on other fluoroquinolones like ciprofloxacin have demonstrated significantly increased minimum biofilm eradication concentrations (MBECs) compared to minimum inhibitory concentrations (MICs) for planktonic cells frontiersin.org.

The relationship between biofilm formation capacity and the level of antibiotic resistance can vary. Some studies suggest that isolates with higher levels of resistance might form weaker biofilms, while biofilm formation can provide a survival advantage, particularly for isolates with lower resistance levels frontiersin.org.

Table 1 summarizes key mechanisms contributing to bacterial resistance discussed in the context of fluoroquinolones and biofilms.

| Mechanism | Description | Relevance to Resistance |

| Horizontal Gene Transfer (HGT) | Transfer of genetic material between bacteria via conjugation, transduction, or transformation. nih.govnih.govreactgroup.orgbioguardlabs.com | Dissemination of antibiotic resistance genes (ARGs). nih.govbioguardlabs.comfrontiersin.org |

| Mobile Genetic Elements (MGEs) | Plasmids, ICEs, and transposons that carry ARGs. nih.govnih.govfrontiersin.org | Facilitate the movement and spread of resistance determinants via HGT. nih.govnih.gov |

| Biofilm Formation | Structured bacterial communities embedded in an EPS matrix. mdpi.comnih.govasm.orgmdpi.com | Provides a protective environment leading to increased antibiotic tolerance. mdpi.comasm.orgmdpi.comfrontiersin.org |

| Restricted Drug Penetration | EPS matrix limits antibiotic diffusion into the biofilm. mdpi.comnih.govasm.org | Reduces the concentration of antibiotic reaching bacteria within the biofilm. mdpi.comasm.org |

| Altered Microenvironment | Gradients in nutrients, oxygen, and pH within the biofilm. asm.org | Affects bacterial metabolic activity and growth rate, influencing antibiotic effectiveness. asm.org |

| Persister Cells | Dormant or slow-growing bacterial subpopulations within biofilms. mdpi.com | Exhibit high tolerance to antibiotics, contributing to treatment failure and recurrence. mdpi.com |

| Adaptive Stress Responses | Activation of bacterial pathways in response to environmental stress (e.g., antibiotics). mdpi.comfrontiersin.org | Leads to transient changes in gene expression enhancing survival. mdpi.comfrontiersin.org |

| Increased Efflux Pump Activity | Upregulation of pumps that expel antibiotics from the cell. mdpi.commdpi.com | Reduces intracellular antibiotic concentration, contributing to resistance. mdpi.commdpi.com |

Table 1: Key Bacterial Resistance Mechanisms Relevant to Fluoroquinolones and Biofilms.

While specific studies on this compound within these contexts were not prominently found, the general principles of fluoroquinolone resistance, HGT, and biofilm-mediated resistance provide a framework for understanding how resistance to this compound could develop and spread.

Pharmacological Research and Efficacy Assessments of Binfloxacin

In Vitro Efficacy Studies Against Bacterial Pathogens

In vitro studies are crucial for understanding the direct effects of an antimicrobial agent on bacterial growth and viability in a controlled laboratory setting. These studies typically involve exposing bacterial cultures to varying concentrations of the compound and observing the resulting effects.

Spectrum of Activity (Gram-positive, Gram-negative, Atypical)

Fluoroquinolones, as a class, are generally known for their broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as some atypical organisms. wikipedia.orgwikipedia.orgfishersci.cawikidata.org Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. wikipedia.orgwikipedia.orgfishersci.cafishersci.camims.com

Specific detailed data on the spectrum of activity of Binfloxacin against a wide range of Gram-positive, Gram-negative, and atypical pathogens was not extensively available in the provided search results. However, research has indicated this compound's activity against specific bacterial targets. Studies evaluating the inhibitory concentration (IC₅₀) against bacterial topoisomerase IV subunit A reported an IC₅₀ value of 10 µM for this compound. nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net This places its activity in the moderate range when compared to other compounds tested in the same context. nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net

For comparative purposes, the IC₅₀ values of this compound and other related compounds against bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV) have been reported:

| Compound | Target | IC₅₀ (µM) | Activity Level | Source |

| PubChem CID-122195336 | DNA gyrase | 0.17 | Potent | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

| PubChem CID-122195337 | DNA gyrase | 0.41 | Potent | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

| This compound | Topoisomerase IV subunit A | 10 | Moderate | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

| Ecenofloxacin | Topoisomerase IV subunit A | 10 | Moderate | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

| Irloxacin | Topoisomerase IV subunit A | 10 | Moderate | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

| PD 118362 | DNA gyrase | 66.75 | Inactive | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

| PD 111834 | DNA gyrase | 201 | Inactive | nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net |

This table indicates that while this compound demonstrates activity against topoisomerase IV, other compounds show more potent inhibition of DNA gyrase. nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after a specified incubation period. mims.comtruemeds.in The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. mims.comtruemeds.inwikipedia.org These parameters are fundamental in characterizing the potency of an antibiotic in vitro. mims.comtruemeds.in

Specific MIC and MBC values for this compound against a range of bacterial pathogens were not found in the provided search results. General information regarding MIC and MBC determinations for other fluoroquinolones and antibiotics highlights their use in assessing antibacterial efficacy. mims.comtruemeds.innih.gov For many antimicrobial agents, MBC values are typically equal to or higher than their corresponding MIC values. truemeds.innih.gov An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. nih.gov

Time-Kill Kinetics

Time-kill kinetics studies are performed to determine the rate at which an antimicrobial agent kills bacteria over a defined period and to ascertain if the effect is bactericidal or bacteriostatic. mims.comwikipedia.orgwikidata.org These studies involve exposing a standardized bacterial inoculum to different concentrations of the antibiotic over various time points and quantifying the number of surviving bacteria at each interval. mims.comwikipedia.orgwikidata.org A significant reduction in bacterial count (typically a ≥ 3 log₁₀ decrease in colony forming units) over time indicates bactericidal activity. wikipedia.orgwikidata.org

Detailed time-kill kinetics data specifically for this compound was not available in the provided search results. The search results did provide information on time-kill assays conducted for other antibiotics, including other fluoroquinolones like moxifloxacin, against various bacterial species, including mycobacteria. ontosight.ainih.gov These studies demonstrate the methodology and the type of data generated in time-kill kinetics assessments, which typically involve plotting the change in bacterial concentration over time at different antibiotic concentrations. mims.com

In Vivo Efficacy Models and Preclinical Studies for this compound

Preclinical in vivo studies using established animal models are essential for evaluating the efficacy of an antimicrobial compound within a living system, considering factors such as absorption, distribution, metabolism, and excretion, as well as the complex interactions between the host and the pathogen. fishersci.cafishersci.nosci-hub.ru

Established Animal Models of Infection

Various animal models are utilized to mimic human infections caused by bacterial pathogens. These models allow researchers to assess the ability of an antimicrobial agent to reduce bacterial load, improve survival rates, and alleviate disease symptoms in a living organism. fishersci.cafishersci.nosci-hub.ru Common animal models include rodent models of sepsis, pneumonia, and skin infections. sci-hub.ru The selection of a specific animal model depends on the type of infection being studied and the characteristics of the bacterial pathogen. fishersci.ca

Specific information regarding in vivo efficacy studies or the use of established animal models specifically for this compound was not found in the provided search results. Preclinical in vivo testing is a standard step in drug development to demonstrate preliminary efficacy and safety before human trials. fishersci.ca

Pharmacodynamic Endpoints in Preclinical Settings

Pharmacodynamic (PD) endpoints in preclinical studies aim to link drug exposure to its effect on the pathogen within the in vivo setting. fishersci.cawikidata.orgnih.gov These endpoints can include measures of bacterial killing or growth inhibition in infected tissues or fluids, changes in biomarkers related to the infection or the host response, and survival rates. fishersci.cawikidata.org Establishing clear pharmacodynamic endpoints is crucial for optimizing dosing regimens and predicting clinical outcomes. fishersci.cawikidata.org

Investigating Drug-Target Interaction Kinetics and Dynamics

Fluoroquinolone antibiotics, including this compound, exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for essential DNA processes such as replication, transcription, repair, and recombination researchgate.netnih.gov. They function by creating temporary double-strand breaks in DNA, allowing another DNA strand to pass through, and then resealing the break nih.gov.

Quinolones bind to the complexes formed by DNA and gyrase or topoisomerase IV nih.gov. This binding occurs at the interface between the protein and DNA, near the active site tyrosine residue nih.gov. The drug stabilizes the DNA-enzyme complex, effectively trapping the topoisomerase on the DNA and preventing the resealing of the DNA breaks researchgate.netnih.gov. This leads to DNA fragmentation and ultimately bacterial cell death researchgate.net.

Research into drug-target interaction kinetics and dynamics is increasingly recognized as important in predicting drug efficacy, potentially correlating better with in vivo outcomes than binding affinity alone cecam.orgnih.gov. While detailed kinetic studies specifically on this compound's interaction with its targets were not extensively found in the search results, studies on other fluoroquinolones provide context for this class of antibiotics. For example, resistance to quinolones is often associated with mutations in the genes encoding gyrase and topoisomerase IV, which weaken the interaction between the drug and the enzyme-DNA complex nih.gov. This highlights the dynamic nature of the drug-target interaction and how alterations can impact binding kinetics and efficacy.

One study mentioned this compound in the context of topoisomerase IV subunit A inhibition, reporting a moderate activity with an IC₅₀ of 10 µM frontiersin.orgresearchgate.net. This indicates the concentration at which this compound inhibits 50% of the enzyme's activity in a specific assay, providing a measure of its potency against this target.

Understanding the kinetics of this compound binding to and dissociating from DNA gyrase and topoisomerase IV, as well as the dynamics of the resulting cleavage complexes, would provide valuable insights into its mechanism of action and the potential for resistance development. Computational methods, such as molecular dynamics simulations and comparative binding energy analysis, are being developed and applied to predict and understand drug-target binding kinetics cecam.orgnih.gov. These approaches could be valuable in future research on this compound.

Synergistic and Antagonistic Interactions of this compound with Other Antimicrobials

The use of antibiotic combinations is a strategy employed to enhance efficacy, broaden the spectrum of activity, and potentially mitigate the development of resistance gardp.orgnih.govbiointerfaceresearch.com. The interaction between combined antimicrobials can be synergistic, additive, indifferent, or antagonistic plymouth.ac.ukarvojournals.org. Synergy occurs when the effect of the combination is greater than the sum of the individual effects, while antagonism occurs when the effect of the combination is less than the effect of the most active single agent gardp.orgplymouth.ac.uk.

Studies on other fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin (B1677185), in combination with other antimicrobial agents have been investigated arvojournals.orgnih.govscirp.org. For instance, combinations of fluoroquinolones with beta-lactams or aminoglycosides have shown variable synergy rates depending on the bacterial species and the specific agents combined nih.govnih.gov. Against Pseudomonas aeruginosa, combinations of antipseudomonas penicillins or imipenem (B608078) with fluoroquinolones were synergistic for a percentage of isolates in vitro and in animal models nih.gov. Combinations of ciprofloxacin with meropenem (B701) also demonstrated predominantly additive or synergistic effects against Staphylococcus aureus and Pseudomonas aeruginosa isolates from bacterial keratitis arvojournals.org.

However, it is important to note that synergy is not consistently observed and can be highly variable nih.gov. Some combinations may show indifference or even antagonism arvojournals.orgnih.gov. The emergence of resistance can also influence the nature of drug interactions over time, with initially synergistic combinations potentially becoming less effective or even antagonistic due to the selection of resistant strains plos.org.

Research into the synergistic and antagonistic profiles of this compound with commonly used antibiotics would be crucial to determine its potential utility in combination therapies and to inform clinical strategies aimed at optimizing treatment outcomes and minimizing the emergence of resistance.

Toxicological Research Methodologies for Binfloxacin Evaluation

Genotoxicity Assessment Methodologies

Genotoxicity testing is a critical component of toxicological evaluation, designed to detect agents that can damage genetic material (DNA) or interfere with cellular processes that maintain genome integrity. Such damage can lead to mutations, chromosomal aberrations, and other genetic alterations. tuvsud.com

In Vitro and In Vivo Mutagenicity Assays

Mutagenicity assays are used to determine if a substance can induce changes in the DNA sequence. In vitro assays are conducted using bacterial or mammalian cells in a laboratory setting. A widely used bacterial test is the Ames assay, which assesses reverse mutations in Salmonella typhimurium and Escherichia coli strains. nih.govpmiscience.com This test identifies substances that cause gene mutations. bfr-akademie.de Mammalian cell gene mutation assays, such as those using the Hprt or xprt genes, can detect gene mutations in cultured cells. vichsec.org

In vivo mutagenicity assays are performed in living animals to assess the potential for a substance to induce mutations within an intact biological system, accounting for metabolism, distribution, and excretion. While specific data for Binfloxacin is not available in the search results, common in vivo mutagenicity tests include the transgenic rodent gene mutation assay. nih.gov

Unscheduled DNA Synthesis (UDS) Testing

Unscheduled DNA Synthesis (UDS) testing is an assay that measures DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle. oecd.orgnih.gov This repair process is typically activated in response to DNA damage induced by genotoxic agents. nih.gov The UDS test with mammalian liver cells in vivo is a method to identify substances that induce DNA repair in the liver of treated animals. oecd.orgnih.gov The assay is usually based on the incorporation of radiolabelled thymidine (B127349) into the DNA of cells with low S-phase activity following exposure to a test substance. oecd.orgnih.gov The uptake of the labelled thymidine is often determined by autoradiography. oecd.orgnih.gov In vitro UDS assays can also be conducted using primary cultures, human lymphocytes, or established cell lines. oecd.org

Chromosomal Aberration Studies

Chromosomal aberration studies are designed to detect structural and numerical changes in chromosomes. tuvsud.comvichsec.orgnih.gov These studies can be performed both in vitro and in vivo.

In vitro chromosomal aberration tests typically use cultured mammalian cells. tuvsud.comvichsec.org Cells are exposed to the test substance, and metaphase chromosomes are analyzed for structural aberrations such as breaks, exchanges, or rearrangements. tuvsud.com The test protocol often includes treatment with and without metabolic activation. ich.org

In vivo chromosomal aberration tests are commonly conducted in rodents, often using bone marrow cells. ich.orgnucro-technics.com Animals are treated with the test substance, and bone marrow cells are harvested at specific time points. tuvsud.comnucro-technics.com Metaphase cells are then analyzed for chromosomal damage. nucro-technics.com This in vivo approach considers the effects of metabolism and pharmacokinetics on the genotoxic potential of the substance. nucro-technics.com Micronucleus tests, which detect small nuclei (micronuclei) formed from acentric chromosome fragments or whole chromosomes that lag during cell division, are also used to assess clastogenicity and aneugenicity both in vitro and in vivo. vichsec.orgich.orgdovepress.com

Organ-Specific Toxicity Research Approaches (e.g., hepatic, renal, cartilage)

Evaluating organ-specific toxicity involves research approaches that focus on the potential adverse effects of a substance on particular organs or organ systems. For compounds like fluoroquinolones, which can affect various tissues, studies may investigate toxicity in organs such as the liver (hepatic toxicity), kidneys (renal toxicity), and cartilage.

Research approaches for organ-specific toxicity often involve in vivo studies in relevant animal models. These studies typically include administering the test substance to animals and then examining specific organs for signs of damage or dysfunction through histological examination, clinical pathology (e.g., measuring liver enzymes or kidney function markers in blood or urine), and macroscopic observation. nih.gov For example, models for inducing hepatotoxicity or nephrotoxicity in laboratory animals using known toxic agents are utilized to study mechanisms of organ damage. nih.gov While the search results mention hepatic and renal toxicity models in general animal toxicology research, specific methodologies applied to this compound for these endpoints were not detailed. nih.gov

Regarding cartilage toxicity (arthrotoxicity), a known concern with some fluoroquinolones, specific methodologies would involve histological examination of cartilage from juvenile animals exposed to the compound, as rapidly growing cartilage is particularly susceptible. However, no specific methodologies for assessing this compound-induced cartilage toxicity were found in the provided search results.

Reproductive and Developmental Toxicology Study Designs

Reproductive and developmental toxicology studies are designed to assess the potential of a substance to interfere with reproductive function or cause adverse effects on the developing organism. nih.govvivotecnia.comeuropa.eu These studies are guided by international guidelines such as those from the ICH and OECD. vivotecnia.comeuropa.eucriver.comanapathresearch.com

Standard study designs include:

Fertility and early embryonic development studies (Segment I): These studies typically evaluate the effects of a substance on male and female reproductive organs and function, mating behavior, fertilization, and early embryonic development up to implantation. vivotecnia.com

Embryo-fetal developmental toxicity studies (Segment II): These studies assess the potential for a substance to induce structural abnormalities (teratogenicity), growth retardation, or embryonic/fetal death when exposure occurs during organogenesis. vivotecnia.comanapathresearch.com Studies are often conducted in pregnant animals (e.g., rats, mice, rabbits) exposed during the period of major organ development. nih.govvivotecnia.com Endpoints include external, visceral, and skeletal examinations of the fetuses. anapathresearch.com

Prenatal and postnatal developmental toxicity studies (Segment III): These studies evaluate the effects of exposure during late gestation and lactation on the survival, growth, development, and function of offspring from birth through sexual maturation. vivotecnia.comanapathresearch.com Functional assessments, including neurobehavioral testing and reproductive development, may be included. criver.com

Modified one-generation or multigenerational study designs may also be employed to assess effects on multiple generations. nih.govanapathresearch.com While these study designs are standard for pharmaceutical evaluation, specific details of their application to this compound were not found in the search results.

Alternative Toxicology Models and In Silico Predictive Toxicology

In addition to traditional in vitro and in vivo methods, alternative toxicology models and in silico predictive toxicology approaches are increasingly being used to assess the potential toxicity of chemical compounds. pmiscience.comnews-medical.netfrontiersin.org These methods can help to reduce the reliance on animal testing, provide insights into mechanisms of toxicity, and enable the rapid screening of compounds. news-medical.netimmunocure.us

Alternative toxicology models include the use of non-mammalian species, such as zebrafish embryos, or complex in vitro systems like organ-on-a-chip models. nih.govnih.gov

In silico predictive toxicology utilizes computational tools and databases to predict the toxicological properties of chemicals based on their chemical structure and existing toxicological data. news-medical.netfrontiersin.orgimmunocure.us Common in silico methods include:

Quantitative Structure-Activity Relationship (QSAR) models: These models establish relationships between the chemical structure of a compound and its biological activity or toxicity. news-medical.netimmunocure.us

Rule-based expert systems: These systems use predefined rules based on known toxicophores (structural features associated with toxicity) to predict potential hazards. news-medical.netfrontiersin.org

Machine learning and data mining: Algorithms are trained on large datasets of chemical structures and their known toxicities to build predictive models. news-medical.netfrontiersin.orgimmunocure.usnih.gov

Physiologically Based Pharmacokinetic (PBPK) models: These models simulate the absorption, distribution, metabolism, and excretion of a substance in the body, which can help inform internal exposure levels for toxicity assessment. frontiersin.org

These in silico approaches can be used for prioritizing compounds for further testing, filling data gaps, and providing supporting evidence in toxicological risk assessment. news-medical.net While the principles of these methods are well-established and applicable to compounds like this compound, specific in silico models or predictions for this compound's toxicity were not found in the provided search results.

Due to the lack of specific information regarding the metabolism and pharmacokinetic studies of this compound in the available search results, particularly concerning in vitro metabolism studies using liver microsomes and hepatocytes, identification and characterization of metabolites, CYP/UGT inhibition/induction studies, and in vivo pharmacokinetic profiles in preclinical species, it is not possible to generate a detailed article strictly following the provided outline (Sections 8.1 and 8.2) with detailed research findings and data tables. The provided references nih.gov, invivochem.cn, frontiersin.org, and researchgate.net were not accessible through the search.

Information found indicates that this compound is a fluoroquinolone antibiotic with a PubChem CID of 166565. It has been noted to have moderate activity against topoisomerase IV subunit A. However, this information does not cover the requested scope of metabolism and pharmacokinetics.

Therefore, the detailed content for the specified sections on metabolism and pharmacokinetic research approaches for this compound cannot be provided based on the currently available information.

Metabolism and Pharmacokinetic Research Approaches for Binfloxacin

Investigation of Binfloxacin Transport Mechanisms and Drug-Drug Interactions

Research specifically detailing the transport mechanisms of this compound appears to be limited in the available literature. General studies on fluoroquinolone transport have been conducted, for instance, investigating the mechanisms by which human neutrophils accumulate fluoroquinolones like ciprofloxacin (B1669076). These studies have identified both adenine-sensitive and amino acid-sensitive transport pathways in neutrophils nih.gov. However, these findings are not specific to this compound.

Advanced Analytical Methodologies for Binfloxacin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Binfloxacin from complex matrices and for its subsequent quantification. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for its isolation and measurement.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used techniques for the analysis of fluoroquinolones, including this compound. googleapis.comgoogle.com These methods offer high separation efficiency and sensitivity. HPLC methods for fluoroquinolones typically involve reversed-phase columns and mobile phases consisting of mixtures of water or buffer solutions with organic solvents such as acetonitrile (B52724) or methanol. nih.govscienceopen.commfd.org.mk Detection is commonly achieved using UV-Vis or fluorescence detectors, leveraging the inherent spectroscopic properties of fluoroquinolones. nih.govprimescholars.com

UHPLC, with its smaller particle size columns and higher operating pressures, provides faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. americanpharmaceuticalreview.commdpi.com This makes UHPLC particularly valuable for high-throughput analysis and for samples with complex compositions. While specific detailed chromatographic parameters solely for this compound were not extensively found in the search results, studies on other fluoroquinolones illustrate the typical conditions employed. For instance, HPLC methods for other fluoroquinolones have utilized C18 columns and mobile phases containing phosphate (B84403) buffer and acetonitrile with fluorescence detection at specific excitation and emission wavelengths. nih.gov UHPLC methods for various antibiotics, including some fluoroquinolones, have been developed using C18 columns and gradient elution with mobile phases containing formic acid and ammonium (B1175870) formate (B1220265) in water and acetonitrile. mdpi.comnih.govnih.gov

This compound has been included in lists of fluoroquinolones analyzed by HPLC and LC-MS/MS, indicating the applicability of these techniques for its determination. googleapis.comgoogle.com

Gas Chromatography (GC) Applications

While Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, its direct application for the analysis of this compound is less commonly reported compared to HPLC and UHPLC. Fluoroquinolones, including this compound, are relatively non-volatile due to their chemical structure, which typically includes polar functional groups. googleapis.com Therefore, GC is generally not the primary choice for the analysis of intact this compound unless derivatization techniques are employed to increase its volatility. GC-MS has been used for the analysis of other compounds, including the identification of volatile organic compounds. nih.gov While this compound is listed in some broader chemical databases that mention GC as an analytical technique, specific methods or applications of GC for this compound were not detailed in the search results. ozmosi.com

Mass Spectrometry (MS) Based Detection and Characterization

Mass Spectrometry (MS) provides highly sensitive and selective detection and is often coupled with chromatographic techniques for the analysis and characterization of this compound. MS allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation. visikol.comthermofisher.com

LC-MS/MS and UHPLC-MS/MS for Bioanalytical Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are indispensable tools for the bioanalytical quantification of this compound in biological matrices. These hyphenated techniques combine the separation power of LC or UHPLC with the high sensitivity and specificity of tandem mass spectrometry. scienceopen.commfd.org.mknih.govmsacl.org The use of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the selective detection and quantification of the analyte by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix. nih.govmsacl.org

Numerous LC-MS/MS and UHPLC-MS/MS methods have been developed for the quantification of various fluoroquinolones in different biological samples such as plasma, serum, and tissues. scienceopen.commfd.org.mkmdpi.comnih.govnih.govnih.govmsacl.orgnih.gov These methods often involve sample preparation steps like protein precipitation or solid-phase extraction to isolate the analytes from the matrix. scienceopen.commdpi.comnih.govmsacl.org While specific LC-MS/MS or UHPLC-MS/MS parameters and detailed quantitative data exclusively for this compound were not prominently featured in the search results, its inclusion in lists of fluoroquinolones analyzed by these methods confirms their applicability. googleapis.comozmosi.com Studies on other fluoroquinolones demonstrate the typical approach, involving electrospray ionization (ESI) in positive mode and monitoring characteristic mass transitions. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the identification of metabolites of this compound. HRMS provides accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. visikol.compharmaron.comwaters.comchemrxiv.orgagilent.comfrontiersin.org Coupled with chromatographic separation (LC-HRMS or UHPLC-HRMS), this technique enables the detection and identification of metabolites in complex biological samples without prior knowledge of their structures. chemrxiv.orgagilent.com

Metabolite identification using HRMS typically involves comparing the accurate mass and fragmentation patterns of potential metabolites to those of the parent compound and predicted metabolic transformations. pharmaron.com This process can be aided by software tools and databases. chemrxiv.org While the search results discuss the general utility of HRMS for metabolite identification of various compounds, including other drugs, specific studies detailing the identification of this compound metabolites using HRMS were not found. visikol.compharmaron.comwaters.comchemrxiv.orgagilent.comfrontiersin.orgmhlw.go.jp The high resolving power of HRMS is particularly useful for differentiating between compounds with very similar masses, such as isomers or metabolites with small structural differences. visikol.comwaters.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for the structural elucidation and purity assessment of this compound. These methods provide complementary information about the molecular structure and functional groups present in the compound. primescholars.comnih.govnih.govmhlw.go.jpgoogle.comgoogle.comgoogleapis.comresearchgate.netgoogle.comacademie-sciences.frresearchgate.netepo.orggoogleapis.com

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. Fluoroquinolones typically exhibit characteristic UV absorption spectra due to their conjugated ring systems. primescholars.comresearchgate.net The UV-Vis spectrum can be used for quantitative analysis based on the Beer-Lambert Law and for assessing the purity of the compound if impurities have distinct UV absorption profiles. primescholars.commhlw.go.jp While a specific UV-Vis spectrum for this compound was not found, UV-Vis spectroscopy is a standard technique for analyzing fluoroquinolones. primescholars.comresearchgate.net

IR spectroscopy provides information about the vibrational modes of the functional groups in this compound. The IR spectrum shows characteristic absorption bands corresponding to stretching and bending vibrations of bonds such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C-F (carbon-fluorine). researchgate.netacademie-sciences.fr The IR spectrum can be used to confirm the presence of specific functional groups and to assess the purity of the compound by comparing the spectrum to that of a reference standard. researchgate.net

NMR spectroscopy, particularly 1H NMR and 13C NMR, is a powerful technique for the detailed structural elucidation of this compound. NMR provides information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity and spatial arrangement. google.comgoogleapis.com Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the confirmation of the proposed structure of this compound. googleapis.com NMR spectroscopy is also used to assess the purity of the compound and to identify impurities. googleapis.com While this compound is mentioned in the context of NMR analysis of fluoroquinolones, detailed NMR spectra specifically for this compound were not found in the search results. google.comgoogleapis.com

These spectroscopic methods, when used in combination with chromatographic and mass spectrometric techniques, provide a comprehensive approach for the advanced analytical characterization of this compound.

Electrochemical and Immunoassay Techniques for this compound Detection

Electrochemical methods offer sensitive and cost-effective approaches for antibiotic detection. Techniques such as voltammetry, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and stripping voltammetry (SV), are commonly used. mdpi.commdpi.com These methods often involve the use of modified electrodes, incorporating materials like nanomaterials (e.g., carbon nanomaterials, metal nanomaterials) or molecularly imprinted polymers (MIPs), to enhance sensitivity and selectivity. mdpi.commdpi.comnih.gov The principle often relies on the electrochemical activity of the antibiotic molecule, leading to a measurable electrical signal upon oxidation or reduction at the electrode surface. mdpi.commdpi.com For instance, electrochemical sensors utilizing modified electrodes have been developed for the detection of other fluoroquinolones like Ofloxacin (B1677185), demonstrating enhanced sensitivity and lower detection limits compared to bare electrodes. electrochemsci.orgresearchgate.net The signal generated is often proportional to the concentration of the analyte. mdpi.commdpi.com

Immunoassay techniques leverage the specific binding interaction between an antibody and its target analyte for detection and quantification. nih.govpromega.com These methods are known for their high specificity and sensitivity. researchgate.net Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow assays (LFA). promega.commdpi.com In immunoassays, an antibody specific to the target compound (this compound in this context) is used to capture or detect its presence in a sample. nih.govpromega.com A detection label, often coupled to an antibody, generates a signal (e.g., color, fluorescence, luminescence) that can be measured to quantify the amount of analyte. nih.govpromega.com While specific immunoassays for this compound were not detailed in the search results, immunoassays have been developed and applied for the detection of other fluoroquinolones like Ciprofloxacin (B1669076) in various matrices. mdpi.comeurachem.org These methods can be particularly useful for rapid screening of samples. mdpi.com

The development of electrochemical and immunoassay techniques for this compound detection would likely follow principles established for other fluoroquinolones, focusing on achieving adequate sensitivity, selectivity, and applicability to relevant sample types.

Method Validation and Quality Control in this compound Analysis

Method validation and quality control are essential components of analytical chemistry, ensuring that analytical procedures provide reliable, accurate, and consistent results. labroots.comwikipedia.orgfda.gov For the analysis of this compound, as with any pharmaceutical compound, these processes are critical to confirm that the analytical methods are suitable for their intended purpose. fda.goveuropa.eu

Method validation involves demonstrating that an analytical procedure meets predetermined specifications for its intended application. fda.goveuropa.eu Key validation characteristics typically evaluated include:

Accuracy: The closeness of agreement between the value found and the accepted true value. wikipedia.orgeuropa.eu

Precision: The closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. wikipedia.orgeuropa.eu This can be assessed at different levels, such as repeatability (intraday) and intermediate precision (interday, different analysts, different equipment). europa.eutsijournals.com

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wikipedia.orgeuropa.eu

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. wikipedia.orgeuropa.eu

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. wikipedia.orgeuropa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range. wikipedia.orgeuropa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to provide a suitable degree of linearity, accuracy, and precision. europa.eu

Robustness: The capacity of the analytical procedure to remain unaffected by small, deliberate variations in method parameters. europa.eutsijournals.com

The extent of validation required depends on the type of analytical procedure and its intended use (e.g., identification, quantitative determination of impurities, assay). europa.eu Validation studies should be conducted under a defined protocol using qualified instrumentation. fda.gov

Analytical quality control (AQC) encompasses the processes and procedures implemented to ensure that the results of routine laboratory analysis are consistent, comparable, accurate, and within specified limits of precision. labroots.comwikipedia.org Quality control measures begin with sample collection and extend through the reporting of data. labroots.comwikipedia.org AQC is achieved through continuous monitoring of analytical performance. labroots.comwikipedia.org This includes regular analysis of blanks, calibration standards, quality control check samples, and reference materials. wikipedia.orgfertilizer.org A documented Quality Assurance Programme (QAP) is recommended for laboratories involved in analytical testing, outlining requirements for valid methodologies, qualified equipment and personnel, result verification, and documentation control. fertilizer.org The use of internal and external quality control samples helps to evaluate the accuracy and precision of the analytical method over time and across different laboratories. eurachem.orgresearchgate.net

Clinical Research Design and Methodologies for Binfloxacin Evaluation

Pre-Clinical to Clinical Translation Methodologies for Binfloxacin

The transition from preclinical research to clinical trials is a critical phase in the development of this compound. Preclinical studies, often conducted in vitro and in vivo animal models, aim to assess the preliminary safety and biological activity of a drug candidate. clinsurggroup.comnih.goveccrt.com However, accurately translating these findings to human outcomes presents a significant challenge, with a high percentage of investigational drugs failing during clinical development due to poor translation of preclinical data. acs.org

Translational methodologies for this compound would involve a meticulous selection of preclinical models that are relevant to the intended clinical application, ensuring studies are performed under standardized conditions. nih.gov Various tools can be employed to support the translation of preclinical results, including quantitative systems pharmacology, experimental clinical trials, and the use of biomarkers. nih.gov Integrating computational and in vitro approaches can optimize preclinical development, potentially improving translational accuracy and reducing clinical trial failures. acs.org This involves conducting initial in vitro experiments, integrating the data into computational models to predict human responses, and using these predictions to guide and refine subsequent preclinical and clinical studies. acs.org The aim is to bridge the gap between basic science and clinical research, increasing the probability of success in terms of safety and societal benefit. nih.govresearchgate.net

Randomized Controlled Trial (RCT) Design Principles for this compound Trials

Randomized Controlled Trials (RCTs) are considered the gold standard for evaluating the efficacy and effectiveness of interventions in the biomedical field, including novel drug therapies like this compound. mhmedical.comnih.govnih.govmicrobenotes.com The fundamental principle of an RCT is the random assignment of participants to different treatment groups, which helps to minimize bias and confounding factors, ensuring that observed differences in outcomes can be attributed to the intervention being tested. nih.govmicrobenotes.comnih.govpubrica.comquanticate.combmj.com

Key principles in designing RCTs for this compound would include clearly defining the research question, specifying outcome measures, establishing precise inclusion and exclusion criteria for participants, and planning for robust data management and analysis. nih.gov The design should aim to create comparable intervention groups by distributing confounders evenly through randomization. nih.govpubrica.com

Randomization and Blinding Methodologies

Randomization is a statistical process that assigns participants to treatment groups using a random mechanism, giving each participant an equal chance of being allocated to any group. microbenotes.comnih.govpubrica.comquanticate.com This process is crucial for preventing selection bias, where differences in participant characteristics could influence treatment assignment. nih.govquanticate.com Randomization helps to ensure that the baseline characteristics are balanced between groups, allowing for a more accurate assessment of the treatment effect. nih.govquanticate.com Various randomization methods exist, including simple, block, and stratified randomization, which can be chosen based on the trial's specific needs to ensure balance in key baseline characteristics. nih.gov

Blinding, also known as masking, is a procedure where one or more parties involved in the trial are kept unaware of the treatment assignments. nih.govpubrica.comrethinkingclinicaltrials.orgkent.edu This is done to prevent bias that could arise from the knowledge of which treatment a participant is receiving. nih.govpubrica.com Blinding can be single-blind (participants are unaware), double-blind (participants, investigators, and staff are unaware), or triple-blind (participants, investigators, staff, and sometimes data analysts are unaware). rethinkingclinicaltrials.orgkent.edu For this compound trials, implementing appropriate blinding methodologies would be essential to ensure the objectivity of outcome assessments and minimize the placebo effect. rethinkingclinicaltrials.org Maintaining the confidentiality of randomization data is critical to preserving blinding and the integrity of the trial. quanticate.com

Selection of Control Arms (Placebo, Active Comparator, Historical Controls)